molecular formula C13H20BNO4 B8118985 (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid

(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid

Cat. No.: B8118985
M. Wt: 265.12 g/mol
InChI Key: MSAGOVOMQIQREX-UHFFFAOYSA-N
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Description

(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid group makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid typically involves the reaction of 4-bromoaniline with tert-butyl carbamate to form the corresponding protected amine. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid compound. The reaction conditions often include the use of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology

The compound is used in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in medicinal chemistry for designing enzyme inhibitors.

Medicine

In medicine, boronic acid derivatives are explored for their potential in cancer therapy, particularly in boron neutron capture therapy (BNCT). The ability of boronic acids to form reversible covalent bonds with biological molecules is exploited in drug design.

Industry

Industrially, this compound is used in the manufacture of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R)-4-(1-BOC-Aminoethyl)phenylboronic acid involves its ability to form covalent bonds with target molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. In biological systems, the boronic acid group can interact with hydroxyl or amino groups in proteins, leading to enzyme inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Formylphenylboronic Acid: Used in the synthesis of complex organic molecules and has similar reactivity.

    3-Formylphenylboronic Acid: Another derivative with applications in organic synthesis and medicinal chemistry.

Uniqueness

(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid is unique due to the presence of the tert-butyl carbamate group, which provides additional reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective reactions are required.

Properties

IUPAC Name

[4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)14(17)18/h5-9,17-18H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAGOVOMQIQREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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